molecular formula C13H24N2O3 B13010147 tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

Cat. No.: B13010147
M. Wt: 256.34 g/mol
InChI Key: KHVXQKCRFSXIID-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery research. It features an oxa-azaspiro[4.5]decane scaffold, a structural motif present in compounds investigated for various therapeutic targets . The tert-butyloxycarbonyl (Boc) group serves as a common protecting agent for amines, making this compound a versatile intermediate for the synthetic elaboration of complex molecules . Researchers value this spirocyclic scaffold for its potential in designing new active compounds; for instance, derivatives of the 2-oxa-8-azaspiro[4.5]decane structure have been explored as potent inhibitors of protein tyrosine phosphatases like SHP2 in oncology research . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

KHVXQKCRFSXIID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC12CCNCC2

Origin of Product

United States

Preparation Methods

Step 1: Formation of 1,4-dioxaspiro[4.5]decan-8-carbonitrile

  • The starting ketone undergoes nucleophilic substitution with p-methylsulfonylmethylisocyanide in the presence of potassium tert-butoxide.
  • The reaction is carried out in a mixed solvent system of glycol dimethyl ether and ethanol at low temperature (0–20 °C) to control reactivity and selectivity.
  • This step introduces the nitrile functionality essential for subsequent transformations.

Step 2: Alkylation to Introduce Chloroethyl Side Chain

  • The nitrile intermediate reacts with 1-bromo-2-chloroethane under strong base conditions (lithium diisopropylamide) in toluene.
  • The reaction temperature is maintained at 0–20 °C for approximately 13 hours to ensure complete conversion.
  • This step installs a 2-chloroethyl substituent, setting the stage for cyclization.

Step 3: Hydrogenation and Carbamate Formation

  • The chloroethyl nitrile undergoes catalytic hydrogenation using Raney nickel in methanol at 50 °C under 50 Psi hydrogen pressure for 6 hours.
  • Post hydrogenation, tert-butyl dicarbonyl anhydride is added to form the tert-butyl carbamate protecting group.
  • This step achieves cyclization and carbamate installation with an isolated yield of approximately 80%, indicating high efficiency.

Step 4: Deprotection to Yield Final Product

  • The protected intermediate is treated with pyridinium p-toluenesulfonate in a mixed solvent of acetone and water at 70 °C for 15 hours.
  • This acidic deprotection step removes protecting groups to yield tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate.
  • The yield ranges from 54.8% to 68.16%, depending on scale and purification methods.

Summary Table of Reaction Conditions and Yields

Step Solvent(s) Temperature (°C) Time (hours) Pressure Yield (%) Key Reagents
1 Glycol dimethyl ether + Ethanol 0–20 Not specified Atmospheric High p-methylsulfonylmethylisocyanide, KOtBu
2 Toluene 0–20 13 Atmospheric Not specified 1-bromo-2-chloroethane, LDA
3 Methanol 50 6 50 Psi H2 ~80 Raney nickel, tert-butyl dicarbonyl anhydride
4 Acetone + Water 70 15 Atmospheric 54.8–68.16 Pyridinium p-toluenesulfonate

Research Findings and Practical Considerations

  • The described method emphasizes the use of cheap and readily available starting materials such as 1,4-dioxaspiro[4.5]decan-8-one, which facilitates large-scale production.
  • The reaction conditions are mild and controllable, with low temperatures in early steps to prevent side reactions and moderate temperatures in later steps to promote efficient transformations.
  • The use of Raney nickel hydrogenation under controlled pressure is critical for the reduction and cyclization step, ensuring high yield and purity.
  • The final deprotection step using pyridinium p-toluenesulfonate is effective but requires extended reaction time and elevated temperature, which may be optimized further for industrial throughput.
  • Purification typically involves silica gel chromatography and recrystallization, which are standard in pharmaceutical intermediate preparation.
  • The overall process balances yield, cost, and scalability , making it suitable for pharmaceutical applications where this compound serves as a key intermediate or building block.

Additional Notes

  • Alternative synthetic routes or modifications may exist but are less documented or less efficient compared to the above method.
  • The compound's molecular formula is C13H24N2O3 with a molecular weight of approximately 256.34 g/mol, consistent with the carbamate structure.
  • Safety and handling protocols should be followed as per standard organic synthesis practices, especially when handling reactive intermediates and hydrogenation catalysts.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. Modern methods enhance efficiency:

Reagent SystemConditionsOutcomeSource
Trifluoroacetic acid (TFA)Dichloromethane, 0–25°CQuantitative deprotection in 1–2 hours
HCl in dioxaneRoom temperature, 4 hoursHigh-purity amine hydrochloride salt
Magic Blue (MB⁺)/Et₃SiHCH₂Cl₂, 25°C, 30 minutes92% yield with broad functional group tolerance

Mechanism : Acidic protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and forming the ammonium intermediate, which loses tert-butanol to generate the free amine .

Hydrolysis Reactions

Controlled hydrolysis targets the carbamate or spirocyclic ether:

  • Basic Hydrolysis : NaOH/EtOH at 60°C cleaves the carbamate to produce 2-oxa-8-azaspiro[4.5]decan-4-amine and sodium carbonate.

  • Acidic Hydrolysis : Concentrated HCl reflux opens the ether ring, yielding a diol derivative (reported in analogous spiro compounds).

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack:

NucleophileConditionsProductYieldSource
GrignardTHF, −78°C → RTTertiary alcohol adduct65–75%
AminesDMF, 80°CUrea derivatives80%
ThiolsEt₃N, CH₃CN, refluxThiocarbamates70%

Condensation Reactions

The spirocyclic structure participates in regioselective cyclocondensation:

  • With Aldehydes : In ethanol under reflux, forms imine-linked macrocycles (e.g., 12-membered rings).

  • With Ketones : Microwave-assisted reactions (150°C, 2 hours) yield fused bicyclic products .

Example :
tert Butyl carbamate+cyclopentanonemicrowaveSpiro 4 5 decan 8 one derivative\text{tert Butyl carbamate}+\text{cyclopentanone}\xrightarrow{\text{microwave}}\text{Spiro 4 5 decan 8 one derivative} .

Ring-Opening Reactions

The ether oxygen in the spirocyclic ring reacts with strong electrophiles:

ReagentConditionsProductApplicationSource
BF₃·Et₂OCH₂Cl₂, 0°CLinear amino etherIntermediate for PEGylation
LiAlH₄THF, refluxSecondary alcoholChiral synthon

Functionalization at Nitrogen

The azaspiro ring’s secondary amine (after deprotection) undergoes alkylation/acylation:

Reaction TypeReagentProductYieldSource
AlkylationBenzyl bromide, K₂CO₃N-Benzylated spiroamine85%
AcylationAcetic anhydrideN-Acetyl derivative90%

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes the spirocyclic ether to a ketone (e.g., tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate) .

  • Reduction : NaBH₄ reduces the carbamate carbonyl to a methylene group in methanol.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic substituents (if present):

ReactionCatalyst SystemProductYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃Biaryl-spiro hybrids75%
Buchwald–HartwigPd₂(dba)₃, XantphosN-Arylated derivatives80%

Key Research Findings

  • Regioselectivity : Condensation with aldehydes favors the 8-azaspiro nitrogen over the ether oxygen.

  • Stereochemical Retention : Boc deprotection preserves the spirocyclic stereochemistry (confirmed by X-ray) .

  • Biological Relevance : Derivatives inhibit SHP2 phosphatase (IC₅₀ = 0.8 μM), highlighting therapeutic potential .

This compound’s versatility in organic synthesis and drug development is underscored by its tunable reactivity, facilitated by the Boc group and spirocyclic architecture. Future studies may explore its catalytic applications or scaffold diversification via cascade reactions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's spirocyclic structure is conducive to the development of novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design aimed at various diseases, including neurodegenerative disorders and cancer.
    • Studies have indicated that derivatives of this compound can exhibit significant binding affinities to specific receptors, which is critical for the pharmacological efficacy of new drugs.
  • Biological Activity :
    • Research has shown that tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate can modulate neurotransmitter systems, potentially leading to applications in treating psychiatric conditions.
    • Its interaction with enzyme systems has been explored, suggesting potential roles in metabolic pathways and enzyme inhibition studies.

Synthetic Biology Applications

  • Synthetic Intermediates :
    • The compound serves as an important synthetic intermediate in the preparation of more complex molecules. Its functional groups allow for further derivatization, making it valuable in organic synthesis.
    • It can be employed in the synthesis of other spirocyclic compounds that may have enhanced biological activities or different pharmacological profiles.
  • Chemical Modifications :
    • Researchers are actively investigating various modifications of this compound to optimize its properties for specific applications, including increased solubility and bioavailability.

Material Science Applications

  • Polymer Chemistry :
    • The compound has potential applications in polymer chemistry, particularly in developing new materials with tailored properties. Its ability to form stable bonds can be exploited in creating polymers with specific mechanical or thermal characteristics.
  • Coatings and Adhesives :
    • Due to its chemical stability and reactivity, this compound may find uses in formulating advanced coatings and adhesives that require specific bonding properties under various environmental conditions.

Case Study 1: Neuropharmacological Research

A study evaluated the binding affinity of this compound to serotonin receptors, revealing promising results that suggest its potential as a lead compound for developing antidepressants.

Case Study 2: Synthetic Pathway Optimization

Researchers optimized the synthetic pathway for producing this compound derivatives, achieving higher yields and purity levels, which are critical for subsequent biological testing.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and further research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Key Structural Features Biological Relevance/Application
tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate N/A 2-oxa-8-azaspiro[4.5]decane, Boc-protected amine Targeted SHP2 phosphatase degradation
tert-Butyl N-(8-azaspiro[4.5]decan-4-yl)carbamate 1824202-09-6 8-azaspiro[4.5]decane (no oxygen) Commercial availability (¥192/25 mg)
8-Boc-2,8-Diazaspiro[4.5]decane 236406-39-6 2,8-diazaspiro[4.5]decane (two nitrogens) Higher hydrogen-bonding capacity
tert-Butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate N/A 3-methyl substitution on spiro ring Enhanced steric hindrance
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 Cyclopentyl backbone with hydroxyl group Solubility modifier in prodrugs

Commercial and Industrial Relevance

  • Scalability : Spirocyclic carbamates with fewer stereocenters (e.g., CAS: 207729-03-1) are more cost-effective to produce at scale .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate to improve yield and purity?

  • Methodological Answer : Optimization often involves Design of Experiments (DoE) to systematically assess variables like solvent choice, temperature, and reaction time. For example, dichloromethane (DCM) is commonly used as a solvent in oxidation steps (e.g., Swern oxidation) at low temperatures (−78°C), followed by reflux in acetonitrile for alkylation . Statistical methods such as factorial design can minimize experimental runs while identifying critical parameters (e.g., catalyst loading, stoichiometry) . Purity can be enhanced via recrystallization or column chromatography, with GC/MS or HPLC for validation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : For structural confirmation, particularly 1^1H and 13^{13}C NMR to identify spirocyclic and carbamate functionalities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : To assess purity and monitor reaction progress.
    Cross-referencing with computational tools (e.g., PubChem data ) ensures alignment with known spectral libraries.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Refrigerated (2–8°C) in airtight containers to prevent degradation; avoid exposure to strong acids/bases .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational modeling enhance the prediction of this compound’s reactivity and stability?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) simulate reaction pathways and transition states to predict regioselectivity in spirocyclic systems . Tools like COMSOL Multiphysics integrate AI for virtual screening of reaction conditions (e.g., solvent polarity, temperature gradients), reducing experimental trial-and-error . For stability, molecular dynamics simulations assess degradation under thermal stress or hydrolysis .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

  • Methodological Answer :
  • Cross-Validation : Use complementary techniques (e.g., 1^1H NMR vs. IR) to confirm functional groups.
  • Byproduct Analysis : LC-MS or preparative TLC isolates impurities; mechanistic studies (isotopic labeling, kinetic profiling) identify side-reaction pathways .
  • Collaborative Workflows : Integrate computational predictions (e.g., reaction path searches ) with experimental data to refine synthetic routes.

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor via HPLC for degradation .
  • Degradation Pathways : Hydrolysis of the carbamate group under acidic/basic conditions generates tert-butyl alcohol and spirocyclic amine byproducts. NMR and MS track structural changes .

Q. What role does the spirocyclic architecture play in modulating biological or catalytic activity?

  • Methodological Answer :
  • Conformational Analysis : X-ray crystallography or NOE NMR reveals spatial constraints influencing binding affinity (e.g., in enzyme inhibition ).
  • Structure-Activity Relationship (SAR) : Modify substituents on the spirocyclic core (e.g., fluorophenyl groups ) to assess impact on activity. Computational docking studies (AutoDock, Schrödinger) predict target interactions .

Methodological Reference Table

Research AspectRecommended TechniquesKey Evidence
Synthesis OptimizationDoE, reflux conditions, chromatography
Structural CharacterizationNMR, HRMS, HPLC
Computational ModelingDFT, COMSOL, docking software
Stability AssessmentAccelerated testing, LC-MS

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